Beta-defensin 102
Description
Beta-defensin 102 (hBD-2), encoded by the DEFB4A/DEFB102 gene, is a small cationic antimicrobial peptide (AMP) belonging to the beta-defensin family. It is primarily expressed in epithelial tissues, such as the skin, respiratory tract, and gastrointestinal tract, and plays a critical role in innate immunity by directly neutralizing pathogens and modulating immune responses . Structurally, hBD-2 contains six conserved cysteine residues forming three disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), a hallmark of beta-defensins . Its amino acid sequence (DPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP) enables selective antimicrobial activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and fungi . Additionally, hBD-2 acts as a chemoattractant for dendritic cells and memory T cells, bridging innate and adaptive immunity .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LSGRVLFPLSCIGSSGFCFPFRCPHNREEIGRCFFPIQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Beta-Defensins
Structural and Genomic Features
Beta-defensins share a conserved scaffold but exhibit variability in sequence and function. Key comparisons include:
Table 1. Structural and Genomic Comparison of Selected Beta-Defensins
Genomic Context: The DEFB4/DEFB103/DEFB104 gene cluster on 8p23.1 exhibits extensive copy number variation (CNV), ranging from 2–12 copies per diploid genome. This CNV directly correlates with mRNA expression levels for hBD-2 (DEFB4A) and hBD-4 (DEFB104A) .
Functional and Antimicrobial Activity
Beta-defensins differ in pathogen specificity and regulatory mechanisms:
Table 2. Functional Comparison of Beta-Defensins
Mechanistic Insights :
Clinical and Genetic Associations
- CNV and Disease Links :
- Therapeutic Potential: hBD-2’s role in combating P. aeruginosa infections highlights its relevance in cystic fibrosis research . hBD-3’s efficacy against drug-resistant pathogens positions it as a template for novel antimicrobial agents .
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